molecular formula C14H14F2N4S B2390310 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine CAS No. 1177361-60-2

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine

Cat. No.: B2390310
CAS No.: 1177361-60-2
M. Wt: 308.35
InChI Key: JHJFMQNSMODGFD-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine is a complex organic compound that features a pyrazole ring, a benzo[d]thiazole ring, and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and benzo[d]thiazole derivatives, such as:

Uniqueness

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4S/c1-8-5-9(2)20(19-8)4-3-17-14-18-13-11(16)6-10(15)7-12(13)21-14/h5-7H,3-4H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJFMQNSMODGFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC2=NC3=C(C=C(C=C3S2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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